molecular formula C14H16N4O3S2 B5178743 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5178743
M. Wt: 352.4 g/mol
InChI Key: HWLXFEJQGJVRCR-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a thiadiazole ring, an acetamido group, and an ethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Introduction of the Acetamido Group: This step usually involves acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Ethoxyphenyl Group: This can be done through nucleophilic substitution reactions where the thiadiazole intermediate reacts with 4-ethoxyphenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the acetamido group or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and acetamido group could play crucial roles in these interactions, potentially affecting molecular pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
  • 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may exhibit unique properties due to the presence of the ethoxyphenyl group, which could influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-21-11-6-4-10(5-7-11)16-12(20)8-22-14-18-17-13(23-14)15-9(2)19/h4-7H,3,8H2,1-2H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLXFEJQGJVRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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